Meta vs. Para Regioisomer Comparison: 18-Fold Higher hBChE Inhibitory Potency for the Meta-Substituted Ethyl N-Methyl-N-Piperidin-4-Ylcarbamate Derivative
In a head-to-head comparison of meta- and para-substituted N-ethyl-N-methyl carbamate regioisomers against human butyrylcholinesterase (hBChE), the meta derivative (compound 15, corresponding to ethyl N-methyl-N-piperidin-3-ylcarbamate) exhibited an IC50 of 4.3 ± 0.8 µM, whereas the para derivative (compound 14, corresponding to ethyl N-methyl-N-piperidin-4-ylcarbamate) exhibited an IC50 of 75.5 ± 8.4 µM [1]. This represents an approximately 18-fold difference in inhibitory potency. The study authors attributed this disparity to superior binding of the more branched meta analogue within the large hBChE active site cavity compared to the 1,4-derivative [1].
| Evidence Dimension | Inhibitory potency against human butyrylcholinesterase (hBChE) |
|---|---|
| Target Compound Data | IC50 = 75.5 ± 8.4 µM (compound 14; para-substituted; ethyl N-methyl-N-piperidin-4-ylcarbamate) |
| Comparator Or Baseline | IC50 = 4.3 ± 0.8 µM (compound 15; meta-substituted; ethyl N-methyl-N-piperidin-3-ylcarbamate) |
| Quantified Difference | Approximately 18-fold lower potency for the para-substituted target compound relative to the meta-substituted comparator |
| Conditions | Ellman's colorimetric method; human BChE enzyme; 37°C; pH 7.4; substrate: butyrylthiocholine iodide |
Why This Matters
For researchers requiring selective BChE inhibition, the para-substituted target compound provides substantially reduced potency, which may be advantageous for negative control experiments or for applications where minimal BChE cross-reactivity is desired relative to meta-substituted analogs.
- [1] Košak U, Strašek N, Knez D, Jukič M, Žakelj S, Zahirović A, Pišlar A, Brazzolotto X, Nachon F, Kos J, Gobec S, Knez D. N-Alkylpiperidine Carbamates as Potential Anti-Alzheimer's Agents. Eur J Med Chem. 2020;197:112282. View Source
